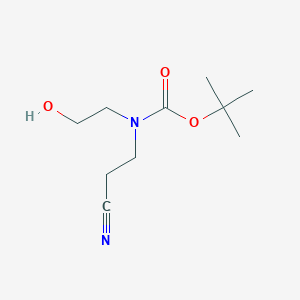
tert-butyl N-(2-cyanoethyl)-N-(2-hydroxyethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Tert-butyl N-(2-cyanoethyl)-N-(2-hydroxyethyl)carbamate is a useful research compound. Its molecular formula is C10H18N2O3 and its molecular weight is 214.265. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Tert-butyl N-(2-cyanoethyl)-N-(2-hydroxyethyl)carbamate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a tert-butyl group, a cyanoethyl moiety, and a hydroxyethyl group attached to a carbamate functional group. Its molecular formula is C9H16N2O3, with a molecular weight of approximately 188.24 g/mol. The presence of both cyano and hydroxy groups enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes or receptors. The compound can form covalent bonds with the active sites of enzymes, thereby inhibiting their activity and modulating various biochemical pathways. This interaction is crucial for understanding its potential as a drug candidate.
Key Mechanistic Insights:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may also influence receptor activity, affecting cellular signaling processes.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential in therapeutic applications:
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent.
- Anti-inflammatory Effects : Preliminary studies show that it may reduce inflammation markers, indicating possible use in treating inflammatory diseases.
- Antimicrobial Properties : The compound has demonstrated activity against various microbial strains, warranting further investigation into its use as an antimicrobial agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl N-(2-cyanoethyl)carbamate | C₉H₁₄N₂O₂ | Lacks hydroxy group; simpler structure |
| Tert-butyl N-(2-hydroxyethyl)carbamate | C₉H₁₈N₂O₃ | Contains hydroxyl group; different reactivity |
| Tert-butyl (cyano(cyclopropyl)methyl)carbamate | C₉H₁₅N₂O₂ | Contains cyclopropyl group; distinct biological effects |
This table illustrates how the presence of different functional groups influences the biological properties and potential applications of these compounds.
Case Studies and Research Findings
- Cytotoxicity Studies : A study conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxic effects, particularly against breast cancer cells. The mechanism was attributed to apoptosis induction through caspase activation.
- Inflammatory Response Modulation : In vivo experiments demonstrated that this compound reduced pro-inflammatory cytokine levels in animal models of arthritis, indicating its potential as an anti-inflammatory therapeutic agent.
- Antimicrobial Efficacy : Laboratory tests showed that the compound displayed inhibitory activity against Gram-positive bacteria, suggesting its application in developing new antimicrobial agents.
Eigenschaften
IUPAC Name |
tert-butyl N-(2-cyanoethyl)-N-(2-hydroxyethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12(7-8-13)6-4-5-11/h13H,4,6-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMGNPSVWSXIHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC#N)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














